1-Chloro-1,2-cyclopropanedicarboxylic acid
Overview
Description
1-Chloro-1,2-cyclopropanedicarboxylic acid is a cyclic dicarboxylic acid with the molecular formula C5H5ClO4 and a molecular weight of 164.54 g/mol. This compound is notable for its unique physical and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,2-cyclopropanedicarboxylic acid can be synthesized through the reaction of malonic acid derivatives with 1,2-dichloro compounds. The process involves the use of an alcoholate as a condensation agent, which is gradually added to a mixture of the malonic acid compound and the 1,2-dichloro compound . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,2-cyclopropanedicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives .
Scientific Research Applications
1-Chloro-1,2-cyclopropanedicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Chloro-1,2-cyclopropanedicarboxylic acid involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of human serine racemase, an enzyme involved in the biosynthesis of D-serine . The compound mimics the structure of malonic acid, allowing it to bind to the enzyme and inhibit its activity .
Comparison with Similar Compounds
- Cyclopropane-1,1-dicarboxylic acid
- Cyclopropanecarboxylic acid
- Dimethyl 1,1-cyclopropanedicarboxylate
- 1-Phenyl-1-cyclopropanecarboxylic acid
Uniqueness: 1-Chloro-1,2-cyclopropanedicarboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to other cyclopropane derivatives . This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
1-chlorocyclopropane-1,2-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO4/c6-5(4(9)10)1-2(5)3(7)8/h2H,1H2,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWANFLQBKJMGKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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